1-isopropyl-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene
Overview
Description
1-isopropyl-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene, commonly known as IPEME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. IPEME is a member of the family of compounds known as arylalkylamines and is known to exhibit potent pharmacological properties. In
Mechanism of Action
The exact mechanism of action of IPEME is not fully understood. However, it has been suggested that IPEME may exert its anti-tumor effects by inducing apoptosis in cancer cells. It has also been suggested that IPEME may inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
IPEME has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, IPEME has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One of the major advantages of IPEME is its potent pharmacological properties. It has been found to exhibit anti-tumor and anti-inflammatory effects, making it a promising candidate for the development of new drugs. However, one of the limitations of IPEME is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of IPEME. One potential direction is the development of new drugs based on IPEME. Additionally, further studies are needed to fully understand the mechanism of action of IPEME and its potential applications in the treatment of cancer and inflammatory diseases. Finally, more research is needed to explore the safety and toxicity of IPEME in vivo.
Scientific Research Applications
IPEME has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, IPEME has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-methoxy-4-methyl-1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-16(2)19-8-6-17(3)14-21(19)26-13-11-24-10-12-25-20-9-7-18(4)15-22(20)23-5/h6-9,14-16H,10-13H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQDEHFLCAMXCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOCCOC2=C(C=C(C=C2)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.